molecular formula C7H2Cl2F4 B1413292 2,3-Dichloro-5-fluorobenzotrifluoride CAS No. 1804886-13-2

2,3-Dichloro-5-fluorobenzotrifluoride

Cat. No.: B1413292
CAS No.: 1804886-13-2
M. Wt: 232.99 g/mol
InChI Key: SXYPUXIFZGOMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, where two chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,3-dichlorobenzotrifluoride with a fluorinating agent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the selective substitution of the fluorine atom.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process ensures high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorobenzotrifluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzotrifluoride derivative .

Scientific Research Applications

2,3-Dichloro-5-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, leading to the formation of active intermediates that exert their effects through different pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

1,2-dichloro-5-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYPUXIFZGOMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-fluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-5-fluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-5-fluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-5-fluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-5-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.